![molecular formula C7H8Cl2O2 B14292749 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 116546-55-5](/img/structure/B14292749.png)
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichloro-3-methylbicyclo[111]pentane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of two chlorine atoms and a carboxylic acid group This compound is part of the bicyclo[11
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the photochemical reaction of propellane with diacetyl, followed by a haloform reaction to introduce the chlorine atoms. This method allows for the construction of the bicyclo[1.1.1]pentane core in a relatively efficient manner .
Industrial Production Methods
While specific industrial production methods for 2,2-Dichloro-3-methylbicyclo[11This includes the use of flow photochemical reactors to scale up the production of the bicyclo[1.1.1]pentane core .
化学反应分析
Types of Reactions
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Addition Reactions: The bicyclic structure can participate in addition reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions modify the carboxylic acid group .
科学研究应用
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive compounds, potentially improving solubility and metabolic stability.
Materials Science: The rigid bicyclic structure makes it useful in the design of molecular rods and other materials with specific mechanical properties.
Chemical Probes: It can be used as a probe in biological studies to investigate the interactions of bicyclic compounds with biological targets.
作用机制
The mechanism of action of 2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds, while the chlorine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for various biological targets .
相似化合物的比较
Similar Compounds
2,2-Difluoro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar in structure but with fluorine atoms instead of chlorine, offering different reactivity and properties.
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Contains a methoxycarbonyl group, providing different chemical behavior and applications.
Uniqueness
2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of chlorine atoms, which can significantly alter its reactivity and interactions compared to its fluorinated or methoxycarbonyl counterparts. This makes it a valuable compound for specific applications where chlorine’s properties are advantageous .
属性
CAS 编号 |
116546-55-5 |
|---|---|
分子式 |
C7H8Cl2O2 |
分子量 |
195.04 g/mol |
IUPAC 名称 |
2,2-dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C7H8Cl2O2/c1-5-2-6(3-5,4(10)11)7(5,8)9/h2-3H2,1H3,(H,10,11) |
InChI 键 |
VDEPBWREPUXHJS-UHFFFAOYSA-N |
规范 SMILES |
CC12CC(C1)(C2(Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
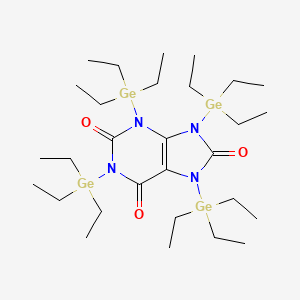
![5-[(6-Methyloctyl)oxy]-2-(4-octylphenyl)pyrimidine](/img/structure/B14292680.png)
![Benzoic acid, 2-[[(2-acetylphenyl)amino]carbonyl]-](/img/structure/B14292681.png)
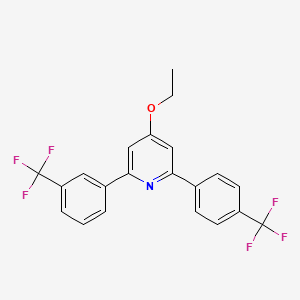
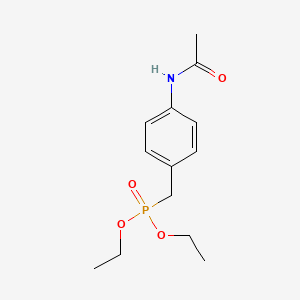
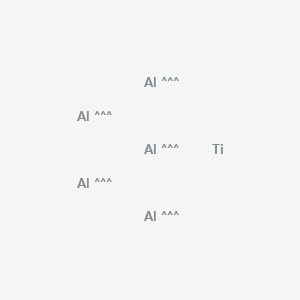
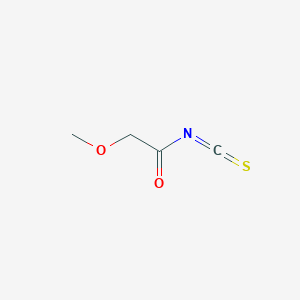
![3-(2-{2-[(2-Heptylundecyl)oxy]ethoxy}ethoxy)propan-1-amine](/img/structure/B14292732.png)
![1-(Methoxymethyl)-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14292739.png)
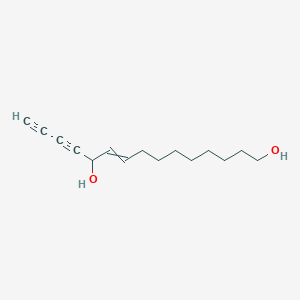

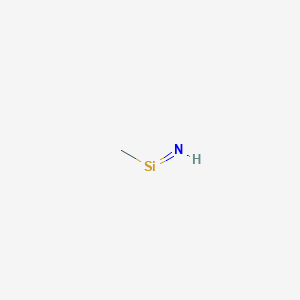
![3-[Acetyl(phenyl)amino]-2-methylpropanoic acid](/img/structure/B14292755.png)
